4'-Ethylglutaranilic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4’-Ethylglutaranilic acid typically involves organic synthesis techniques. One common method is the reaction of ethylglutaric anhydride with aniline under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of 4’-Ethylglutaranilic acid is less common due to its specialized applications. when produced on a larger scale, the process involves similar synthetic routes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4’-Ethylglutaranilic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4’-Ethylglutaranilic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Ethylglutaranilic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved include binding to active sites of enzymes and altering their activity, which can lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethylene glycol-bis(2-aminoethyl ether)-N,N,N’,N’-tetraacetic acid (EGTA): Similar in structure but with different chelation properties.
Ethylenediaminetetraacetic acid (EDTA): Another chelating agent with broader metal ion binding capabilities.
Uniqueness
4’-Ethylglutaranilic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Unlike EGTA and EDTA, it has a more specialized application in early discovery research and organic synthesis .
Properties
CAS No. |
199190-42-6 |
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Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
5-(4-ethylanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C13H17NO3/c1-2-10-6-8-11(9-7-10)14-12(15)4-3-5-13(16)17/h6-9H,2-5H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
PJNFURYJJQZNCM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CCCC(=O)O |
Origin of Product |
United States |
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